molecular formula C16H25NO2 B13954083 4-(Cyclohexylamino)-1-phenoxy-2-butanol CAS No. 57281-41-1

4-(Cyclohexylamino)-1-phenoxy-2-butanol

Cat. No.: B13954083
CAS No.: 57281-41-1
M. Wt: 263.37 g/mol
InChI Key: NIGXOZVCNZZCFT-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-1-phenoxy-2-butanol is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a cyclohexylamino group attached to a butanol backbone, with a phenoxy group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-1-phenoxy-2-butanol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 1-phenoxy-2-butanone under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the carbonyl group of the ketone. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalysts can further enhance the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-1-phenoxy-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.

Major Products Formed

    Oxidation: Formation of cyclohexylamino-1-phenoxy-2-butanone or cyclohexylamino-1-phenoxy-2-butanoic acid.

    Reduction: Formation of cyclohexylamino-1-phenoxy-2-butanol or cyclohexylamino-1-phenoxy-2-butane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(Cyclohexylamino)-1-phenoxy-2-butanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-1-phenoxy-2-butanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a cyclohexylamino group but lacking the phenoxy and butanol components.

    1-Phenoxy-2-butanol: Contains the phenoxy and butanol components but lacks the cyclohexylamino group.

    4-(Cyclohexylamino)-1-butanol: Similar structure but without the phenoxy group.

Uniqueness

4-(Cyclohexylamino)-1-phenoxy-2-butanol is unique due to the combination of the cyclohexylamino, phenoxy, and butanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

57281-41-1

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-(cyclohexylamino)-1-phenoxybutan-2-ol

InChI

InChI=1S/C16H25NO2/c18-15(13-19-16-9-5-2-6-10-16)11-12-17-14-7-3-1-4-8-14/h2,5-6,9-10,14-15,17-18H,1,3-4,7-8,11-13H2

InChI Key

NIGXOZVCNZZCFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCC(COC2=CC=CC=C2)O

Origin of Product

United States

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